SB-222200, chemically known as 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a non-peptide antagonist with high selectivity for the human neurokinin-3 receptor (hNK-3R). [] This compound plays a crucial role in scientific research by enabling the study of the physiological and pathophysiological roles of NK-3 receptors, particularly within the central nervous system (CNS). [] SB-222200 is recognized for its high affinity, selectivity, and ability to effectively cross the blood-brain barrier, making it a valuable tool in preclinical research settings. []
One method for synthesizing SB-222200 involves the functionalization of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide through lithiation. [] This reaction utilizes the complex n-BuLi/TMEDA (1/1 molar ratio) in THF at a temperature of -60°C for a period of 5 hours. [] This process selectively targets position 3 of the quinoline ring, evidenced by the absence of racemization of the stereogenic center and the formation of functionalized quinolines. [] Subsequent reaction with an electrophile at -60°C for 1 hour yields these functionalized quinolines at a yield of 59-74%. []
Another approach to SB-222200 synthesis focuses on preparing monohalogenated quinolines (fluorinated or iodinated) through an efficient Pfitzinger reaction. [] Dihalogenated analogs, containing both iodine and fluorine atoms, are obtained through a regioselective ortho-metallation reaction. [] This method highlights the versatility in synthesizing SB-222200 analogs for specific research purposes.
The 3-trimethylstannyl derivative of SB-222200 can undergo a Stille reaction. [] This reaction utilizes methyl, phenyl, or thienyliodide to produce alkyl or aryl quinolines in moderate to good yields. [] This method showcases the potential for chemical modifications of SB-222200, which can be beneficial for creating labeled analogs or studying structure-activity relationships.
Importantly, researchers have successfully implemented the Stille reaction for the radiosynthesis of [11C]SB 222200. [, ] This process involves using methyl iodide labeled with carbon-11 (a positron emitter with a half-life of 20.4 minutes). [] The radiosynthesis of [11C]SB 222200 facilitates the in vivo study of the NK-3 receptor using positron emission tomography, providing a valuable tool for investigating the receptor's role in living organisms. []
SB-222200 exerts its biological effects by acting as a competitive antagonist at the NK-3 receptor. [] This means it binds to the receptor, preventing the natural ligands, such as neurokinin B, from binding and activating the receptor. [, ] This competitive inhibition effectively blocks the downstream signaling pathways usually activated by neurokinin B, allowing researchers to study the specific roles of NK-3 receptor activation in various physiological and pathological processes. [, , , ]
SB-222200 is characterized by its high affinity for the hNK-3 receptor, with a Ki value of 4.4 nM. [] It demonstrates significant selectivity for hNK-3 receptors compared to hNK-1 (Ki > 100,000 nM) and hNK-2 receptors (Ki = 250 nM). [] Furthermore, SB-222200 exhibits good oral bioavailability (46%) and sustained plasma concentrations, reaching a Cmax of approximately 400 ng/ml in rats after oral administration of 8 mg/kg. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: